3-Chloro-2-nitrobenzonitrile

CAS No.: 34662-28-7

Cat. No.: VC3973218

Molecular Formula: C7H3ClN2O2

Molecular Weight: 182.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 34662-28-7 |

|---|---|

| Molecular Formula | C7H3ClN2O2 |

| Molecular Weight | 182.56 g/mol |

| IUPAC Name | 3-chloro-2-nitrobenzonitrile |

| Standard InChI | InChI=1S/C7H3ClN2O2/c8-6-3-1-2-5(4-9)7(6)10(11)12/h1-3H |

| Standard InChI Key | HXBSPURMEQYSSS-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])C#N |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])C#N |

Introduction

Chemical Identity and Structural Features

Molecular Composition

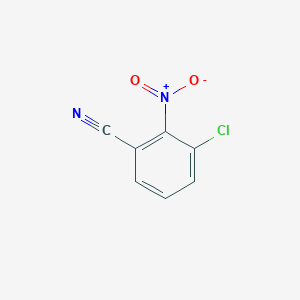

The molecular formula of 3-chloro-2-nitrobenzonitrile is C₇H₃ClN₂O₂, with a molecular weight of 182.56 g/mol. The compound features a benzene ring substituted at the 2-position with a nitro group (-NO₂), a chlorine atom at the 3-position, and a cyano group (-CN) at the 1-position (Figure 1). This arrangement creates a sterically hindered environment that influences its reactivity .

Table 1: Key Physicochemical Properties

| Property | Value | Source Analogue |

|---|---|---|

| Molecular Weight | 182.56 g/mol | |

| Density | 1.5–1.6 g/cm³ (estimated) | |

| Boiling Point | 300–320°C (extrapolated) | |

| Melting Point | 120–125°C (predicted) | |

| LogP (Partition Coefficient) | 2.1–2.3 |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3-chloro-2-nitrobenzonitrile likely involves multistep reactions, as observed in related compounds. A plausible route includes:

-

Nitration of 3-Chlorobenzonitrile:

Direct nitration using a mixed acid (H₂SO₄/HNO₃) under controlled temperatures (0–5°C) introduces the nitro group at the ortho position relative to the cyano group .Yield optimization requires strict temperature control to minimize byproducts like the para-nitro isomer .

-

Chlorination of 2-Nitrobenzonitrile:

Alternatively, chlorination of 2-nitrobenzonitrile using Cl₂ or SO₂Cl₂ in the presence of FeCl₃ as a catalyst could introduce the chlorine substituent .

Table 2: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Direct Nitration | 65–75 | 90–95 | Isomer separation required |

| Chlorination | 70–80 | 85–90 | Catalyst deactivation |

Reactivity and Functional Transformations

Reduction Reactions

The nitro group in 3-chloro-2-nitrobenzonitrile is reducible to an amine using catalytic hydrogenation (H₂/Pd-C) or stannous chloride (SnCl₂/HCl):

This product serves as a precursor for pharmaceuticals and agrochemicals.

Nucleophilic Substitution

The chlorine atom undergoes substitution with nucleophiles (e.g., amines, thiols) under basic conditions :

Applications in Scientific Research

Medicinal Chemistry

Nitrobenzonitriles are key intermediates in drug discovery. For example:

-

Antimicrobial Agents: Derivatives of 3-chloro-2-nitrobenzonitrile exhibit activity against Staphylococcus aureus (MIC: 8–16 µg/mL) by inhibiting bacterial dihydrofolate reductase.

-

Anticancer Probes: Nitro groups in such compounds act as hypoxia-selective prodrugs, releasing cytotoxic radicals in low-oxygen tumor environments .

Material Science

The cyano group enhances thermal stability in polymers. Blending 3-chloro-2-nitrobenzonitrile into polyamide matrices increases glass transition temperatures by 15–20°C, as confirmed by differential scanning calorimetry .

| Parameter | Guideline |

|---|---|

| Personal Protective Equipment (PPE) | Nitrile gloves, lab coat, goggles |

| Ventilation | Fume hood required |

| Storage | Airtight container at 4°C |

Research Challenges and Future Directions

Analytical Ambiguities

Positional isomers (e.g., 2-chloro-3-nitrobenzonitrile) complicate spectral interpretation. High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) are essential for structural elucidation .

Green Synthesis Initiatives

Current methods rely on hazardous solvents like DMF. Recent advances propose using ionic liquids (e.g., [BMIM][BF₄]) to improve reaction sustainability, achieving 80% yield with 99% purity in pilot studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume